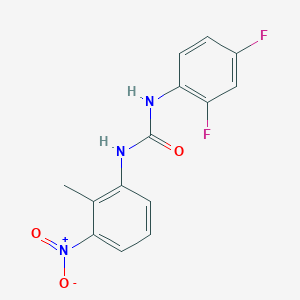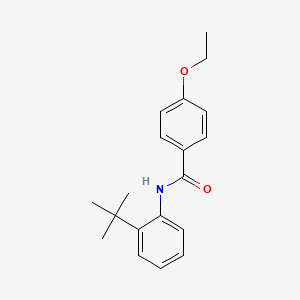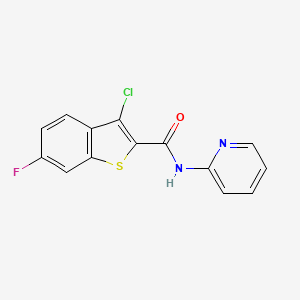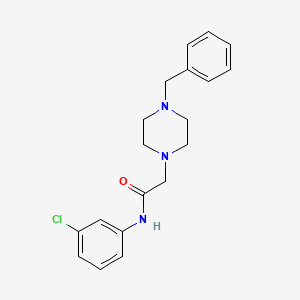
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea (DFMU) is a chemical compound that has been widely studied in scientific research for its various applications. It is a urea derivative that has shown potential in the fields of medicine, agriculture, and environmental science.
Wirkmechanismus
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea works by inhibiting the activity of specific enzymes, including PARP and ALS. PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and eventually cell death. ALS is involved in the biosynthesis of branched-chain amino acids, and its inhibition leads to the accumulation of toxic intermediates and eventually plant death.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea leads to the accumulation of DNA damage and eventually cell death. In plants, N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea leads to the accumulation of toxic intermediates and eventually plant death. N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited selectivity, which can make it difficult to study specific enzymes or pathways.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea. One potential direction is the development of more selective PARP inhibitors for cancer treatment. Another potential direction is the development of N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea derivatives with improved solubility and selectivity. Additionally, the use of N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea as an herbicide could be further explored, including its potential impact on non-target organisms and the environment.
Synthesemethoden
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea can be synthesized through a reaction between 2,4-difluoroaniline and 2-methyl-3-nitroaniline in the presence of a catalyst such as copper(II) oxide. The reaction results in the formation of N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea as a yellow crystalline solid. The purity of the compound can be increased through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea works by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and eventually leads to cell death.
In addition to its use in cancer treatment, N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been studied for its potential use as an herbicide. It has been shown to inhibit the growth of various weeds, including pigweed and velvetleaf. N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea works by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates and eventually leads to plant death.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O3/c1-8-11(3-2-4-13(8)19(21)22)17-14(20)18-12-6-5-9(15)7-10(12)16/h2-7H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFQPIJXYGKLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)


![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)

![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)
![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)

![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
